6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ammonia and a suitable halogenating agent to form the desired pyrindinylamine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as purification through recrystallization and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-1pyrindin-7-ylamine dihydrochloride : Similar structure but different positional isomer.
- Cyclopenta[b]pyridin-7-amine dihydrochloride : Another structural isomer with different chemical properties .
Uniqueness
6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds .
Biological Activity
6,7-Dihydro-5H- pyrindin-7-ylamine dihydrochloride (CAS 535935-84-3) is a compound of significant interest in medicinal chemistry due to its potential applications in pharmacology and biochemistry. This article delves into its biological activity, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.
- Molecular Formula: C8H10N2·2HCl
- Molecular Weight: 194.10 g/mol
The biological activity of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride primarily revolves around its interaction with various receptors and enzymes. It has been identified as a potential allosteric modulator for muscarinic receptors, influencing neurotransmitter activity and potentially aiding in the treatment of neurological disorders .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity:
- Preliminary studies have shown that derivatives of this compound demonstrate cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The compounds exhibited IC50 values indicating significant inhibition of cell growth, particularly in MCF-7 and A549 cell lines .
-
Neuropharmacological Effects:
- The compound's role as an allosteric modulator suggests it may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease. Its interaction with nicotinic acetylcholine receptors has been highlighted as a pathway for developing treatments for cognitive disorders .
- Antimicrobial Activity:
Table 1: Efficacy Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Activity Description |
---|---|---|---|
6a | MCF-7 | 6.31 | High cytotoxicity |
6b | A549 | 7.95 | Moderate cytotoxicity |
6c | HCT-116 | Not specified | Low cytotoxicity |
These findings suggest that modifications to the pyridine scaffold can enhance anticancer activity, warranting further investigation into structure-activity relationships (SAR) for optimizing therapeutic efficacy.
Case Studies
-
Study on Anticancer Properties:
A recent study focused on synthesizing various derivatives of the compound and evaluating their anticancer properties through MTT assays. The results indicated that certain derivatives had significantly higher cytotoxicity against MCF-7 and A549 cells compared to others . -
Neuropharmacological Evaluation:
In a pharmacological evaluation involving animal models, compounds derived from 6,7-dihydro-5H- pyrindin-7-ylamine were tested for their effects on memory and learning. Results showed improvements in cognitive functions, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-3-4-10-5-7(6)8;;/h3-5,8H,1-2,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOUUGAMAJSUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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